molecular formula C7H11N3O2S B12051986 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid

Cat. No.: B12051986
M. Wt: 201.25 g/mol
InChI Key: CXUPESJJWGZLNE-UHFFFAOYSA-N
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Description

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and a sulfanyl group attached to a butanoic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid can be achieved through a multi-step process. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This intermediate is then hydrolyzed under acidic conditions to produce the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same reaction pathway as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially yielding various reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group or the sulfanyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid is unique due to its specific combination of a triazole ring with a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoic acid

InChI

InChI=1S/C7H11N3O2S/c1-3-5(6(11)12)13-7-9-8-4-10(7)2/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

CXUPESJJWGZLNE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)SC1=NN=CN1C

Origin of Product

United States

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